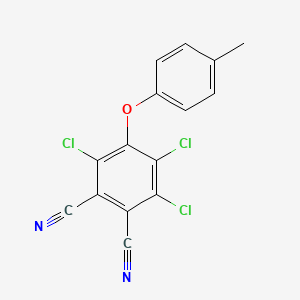
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with a complex structure characterized by multiple chlorine atoms, a phenoxy group, and dicarbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a precursor compound followed by the introduction of the phenoxy and dicarbonitrile groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.
化学反应分析
Types of Reactions
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of nitrile groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amine derivatives.
科学研究应用
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
Benzene, 1,2,4-trichloro-3-methyl-: Similar in having multiple chlorine atoms and a methyl group.
Benzene, 1,3,5-trichloro-2,4,6-trifluoro-: Contains both chlorine and fluorine atoms, making it chemically distinct.
Benzene, 1,2,3,4-tetrachloro-5-nitro-: Features additional chlorine atoms and a nitro group.
Uniqueness
3,4,6-Trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile is unique due to its combination of chlorine atoms, a phenoxy group, and dicarbonitrile groups. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
属性
CAS 编号 |
56266-82-1 |
|---|---|
分子式 |
C15H7Cl3N2O |
分子量 |
337.6 g/mol |
IUPAC 名称 |
3,4,6-trichloro-5-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7Cl3N2O/c1-8-2-4-9(5-3-8)21-15-13(17)11(7-20)10(6-19)12(16)14(15)18/h2-5H,1H3 |
InChI 键 |
VHSYWKUAFFZELX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



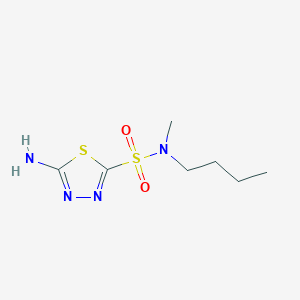
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

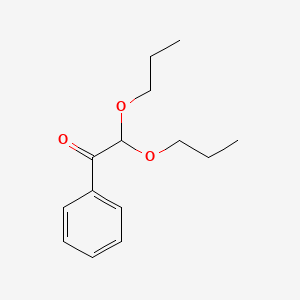
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
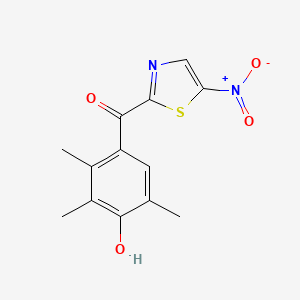

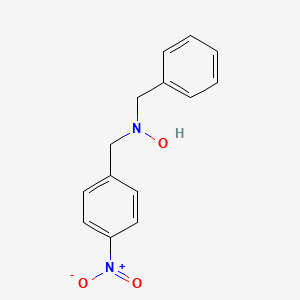
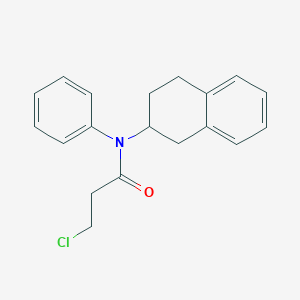
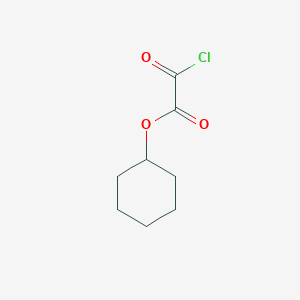
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
